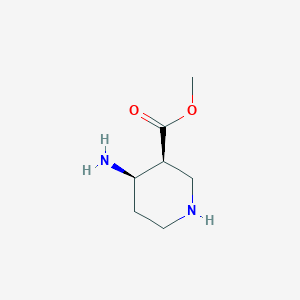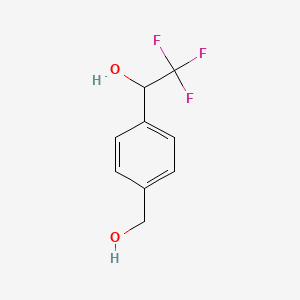
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxymethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol typically involves the reaction of trifluoroacetic acid derivatives with phenyl compounds. One common method includes the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent . The reaction conditions often involve the use of a palladium catalyst and a tertiary amine as a co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoroacetic acid derivatives, while reduction can produce various alcohols .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, further influencing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the phenyl group.
2,2,2-Trifluoroacetophenone: Contains a ketone group instead of a hydroxymethyl group.
Hexafluoro-2-propanol: Contains additional fluorine atoms and a different hydroxyl group arrangement
Uniqueness
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol is unique due to the combination of its trifluoromethyl and hydroxymethylphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H9F3O2 |
|---|---|
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,13-14H,5H2 |
Clé InChI |
BKYFNHBGNQNVGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


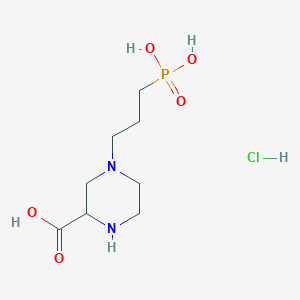
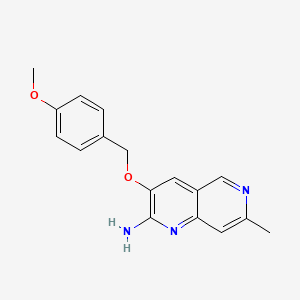
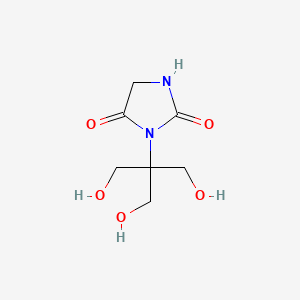

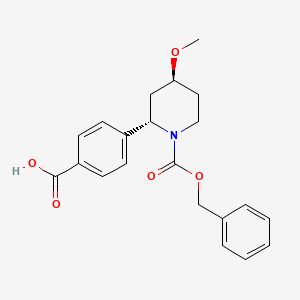
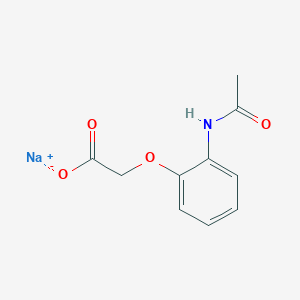
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
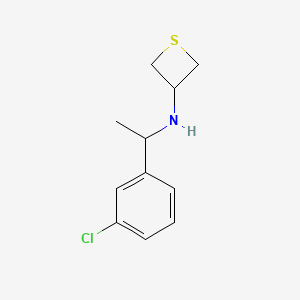
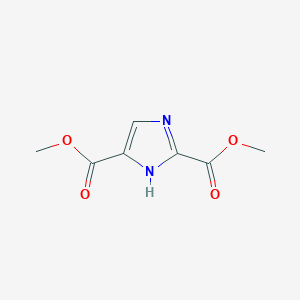
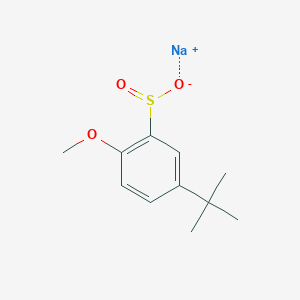
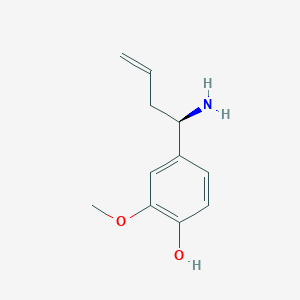
![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
